3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The general structure of benzanilides is RNC(=O)R’, where R and R’ are benzene rings .
Preparation Methods
The synthesis of 3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the reaction of 3-fluorobenzoic acid with 2-(1H-tetrazol-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as beta-lactamase, which is involved in bacterial resistance to antibiotics. The compound binds to the active site of the enzyme, preventing it from breaking down beta-lactam antibiotics and thereby enhancing their efficacy .
Comparison with Similar Compounds
3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: This compound also contains a tetrazole ring but differs in the position of the tetrazole group.
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide: Similar to the compound but with the tetrazole group at a different position on the phenyl ring.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H10FN5O |
---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
3-fluoro-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-11-5-3-4-10(8-11)14(21)17-12-6-1-2-7-13(12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
VYGTXAJLMRESMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
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